3,4-Dimethyl-2-hexene
Overview
Description
3,4-Dimethyl-2-hexene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is one of the many isomers of octene and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4-dimethyl-2-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2-hexene with methyl groups in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Addition: It can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide), resulting in the formation of dihalides or haloalkanes.
Common Reagents and Conditions:
Hydrogenation: Requires a metal catalyst (e.g., palladium, nickel) and hydrogen gas.
Oxidation: Uses oxidizing agents like potassium permanganate or ozone.
Electrophilic Addition: Involves halogens or hydrogen halides, often in the presence of a solvent like dichloromethane.
Major Products:
Hydrogenation: 3,4-Dimethylhexane
Oxidation: Ketones or aldehydes
Electrophilic Addition: Dihalides or haloalkanes
Scientific Research Applications
3,4-Dimethyl-2-hexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the production of polymers and other materials with specific properties.
Catalysis Research: It serves as a model compound in studies of catalytic processes, helping researchers understand reaction mechanisms and develop new catalysts.
Mechanism of Action
Comparison with Similar Compounds
- 2,3-Dimethyl-2-hexene
- 2,4-Dimethyl-2-hexene
- 3,4-Dimethyl-1-hexene
- 3,4-Dimethyl-3-hexene
Comparison:
- Structural Differences: While these compounds share the same molecular formula (C8H16), they differ in the position of the double bond and the placement of the methyl groups. These structural differences lead to variations in their chemical properties and reactivity.
- Reactivity: The position of the double bond and the methyl groups can influence the stability of intermediates formed during reactions, such as carbocations in electrophilic addition reactions. For example, 2,3-Dimethyl-2-hexene may form more stable carbocations compared to 3,4-Dimethyl-2-hexene due to hyperconjugation and inductive effects .
Properties
IUPAC Name |
(E)-3,4-dimethylhex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNLVKMLDPGPRY-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-37-8, 19550-82-4 | |
Record name | 3,4-Dimethyl-2-hexene (cis,trans) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-Dimethyl-2-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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